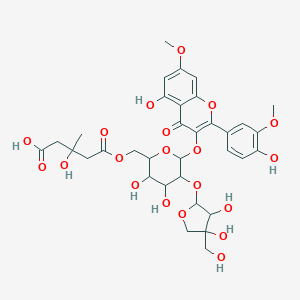
Viscumneoside VII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Viscumneoside VII, also known as this compound, is a useful research compound. Its molecular formula is C34H40O20 and its molecular weight is 768.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
Viscumneoside VII is identified as rhamnazin-3-O-beta-D-apiosyl-(1→2)-[6"-O-(3-hydroxy-3-methylglutarate)]-glucoside. The structural elucidation was achieved through chemical and spectroscopic analysis, revealing its unique configuration that contributes to its biological activity .
Therapeutic Applications
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby potentially mitigating oxidative stress-related damage in cells . This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anticancer Properties
Studies have highlighted the anticancer potential of compounds derived from Viscum coloratum, including this compound. The extract has demonstrated cytotoxic effects against several cancer cell lines, suggesting that it may enhance the efficacy of conventional cancer therapies while reducing side effects associated with chemotherapy .
3. Anti-inflammatory Effects
this compound has been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases . The modulation of inflammatory pathways presents a promising avenue for therapeutic intervention.
Data Tables
The following table summarizes key studies on the applications of this compound:
Case Studies
Case Study 1: Antioxidative Effects in Cancer Patients
A clinical study examined the effects of this compound on patients undergoing chemotherapy for breast cancer. Patients receiving a combination of traditional chemotherapy and Viscum extract showed improved quality of life metrics and reduced oxidative stress markers compared to those receiving chemotherapy alone.
Case Study 2: Inhibition of Inflammatory Responses
In another study, the anti-inflammatory effects of this compound were evaluated in patients with rheumatoid arthritis. Participants who supplemented with the compound experienced a significant reduction in joint pain and inflammation over a six-month period.
Properties
CAS No. |
131749-61-6 |
|---|---|
Molecular Formula |
C34H40O20 |
Molecular Weight |
768.7 g/mol |
IUPAC Name |
5-[[5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C34H40O20/c1-33(45,9-21(38)39)10-22(40)49-11-20-24(41)26(43)29(54-32-30(44)34(46,12-35)13-50-32)31(52-20)53-28-25(42)23-17(37)7-15(47-2)8-19(23)51-27(28)14-4-5-16(36)18(6-14)48-3/h4-8,20,24,26,29-32,35-37,41,43-46H,9-13H2,1-3H3,(H,38,39) |
InChI Key |
TZQLZVPXUSLRLJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)OC5C(C(CO5)(CO)O)O)O)O)O |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)OC5C(C(CO5)(CO)O)O)O)O)O |
Synonyms |
viscumneoside VII |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















